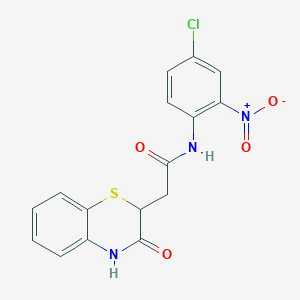

N-(4-chloro-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

CAS No.: 713099-77-5

Cat. No.: VC7779930

Molecular Formula: C16H12ClN3O4S

Molecular Weight: 377.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 713099-77-5 |

|---|---|

| Molecular Formula | C16H12ClN3O4S |

| Molecular Weight | 377.8 |

| IUPAC Name | N-(4-chloro-2-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |

| Standard InChI | InChI=1S/C16H12ClN3O4S/c17-9-5-6-10(12(7-9)20(23)24)18-15(21)8-14-16(22)19-11-3-1-2-4-13(11)25-14/h1-7,14H,8H2,(H,18,21)(H,19,22) |

| Standard InChI Key | QUBBGCNNXHXRCK-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |

Introduction

N-(4-chloro-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound with a benzothiazinone core, which is often associated with significant biological activity. This compound is of interest in medicinal chemistry and pharmacology due to its potential therapeutic effects.

Synthesis

The synthesis of N-(4-chloro-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves multiple steps:

-

Formation of the Benzothiazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

-

Attachment of the Acetamide Moiety: This involves the reaction of the benzothiazinone intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Comparison with Similar Compounds

Similar compounds, such as N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide, feature additional substituents like trifluoromethyl groups, which can enhance biological activity and stability.

Data Table: Comparison of Similar Benzothiazinone Compounds

| Compound Name | Molecular Weight | CAS Number | Biological Activity |

|---|---|---|---|

| N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide | 445.8 | 670255-11-5 | Potential therapeutic effects, enhanced by trifluoromethyl group |

| N-(4-chloro-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | Not specified | Not specified | Potential antimicrobial and anticancer properties, based on benzothiazinone core |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume